The compound of interest belongs to a class of chemical structures featuring both the 6-fluoro-1,2-benzisoxazol-3-yl and piperidinyl groups. These groups are frequently incorporated into molecules designed for pharmaceutical applications, particularly in the development of antipsychotic drugs. [, ] Research on these compounds is primarily driven by the need for improved treatments for psychiatric disorders, focusing on efficacy and reducing side effects. [, , , , ]
The molecular structure of related compounds often involves the 6-fluoro-1,2-benzisoxazol-3-yl group attached to the piperidine ring, which is further linked to a substituted ethyl chain connected to a heterocyclic system. [, , , , , ] The specific conformation of the piperidine ring (chair or boat) and the presence of hydrogen bonding interactions can significantly impact the pharmacological properties of these compounds. [, , , , , ] Techniques like X-ray crystallography and NMR spectroscopy are routinely employed to analyze the structural features of these compounds. [, , , , , ]
Research on the class of compounds related to "4-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]-4-oxo-N-(2-pyridinylmethyl)butanamide" focuses primarily on their potential as antipsychotic agents. Risperidone, ocaperidone, and paliperidone are well-known examples of drugs belonging to this class, demonstrating efficacy in treating schizophrenia and other psychotic disorders. [, , , ] The ongoing development of novel compounds within this class aims to improve efficacy, reduce side effects, and address specific challenges in treating mental illness. [, ]
CAS No.: 10102-06-4
CAS No.: 524-03-8
CAS No.: 20574-65-6